Methyl 5-amino-4-fluoro-2-methylbenzoate

Description

Systematic Nomenclature and Structural Identification

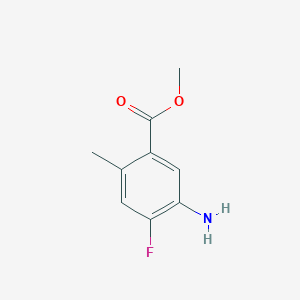

Methyl 5-amino-4-fluoro-2-methylbenzoate is a fluorinated aromatic ester with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . Its systematic IUPAC name, This compound , reflects the substituent positions on the benzene ring:

- A methyl ester group at position 1 (carboxylic acid derivative).

- A methyl group at position 2.

- A fluoro substituent at position 4.

- An amino group at position 5.

The structural identity is further confirmed by spectroscopic data:

Comparative analysis with related compounds, such as methyl 4-amino-5-fluoro-2-methylbenzoate (CAS 1352887-75-2), highlights the critical role of substituent positioning in defining isomerism.

Historical Development of Fluoro-Substituted Benzoate Derivatives

Fluoro-substituted benzoates emerged as pivotal intermediates in pharmaceutical and agrochemical synthesis during the late 20th century. The introduction of fluorine into aromatic systems enhances metabolic stability, bioavailability, and binding affinity in drug candidates. Early work focused on Pseudomonas species capable of metabolizing fluorobenzoates, revealing enzymatic pathways for defluorination and ring cleavage.

Key milestones include:

- Synthetic methods : Transition from classical Friedel-Crafts alkylation to palladium-catalyzed translocations, enabling precise functionalization of aromatic rings.

- Ester dance reactions : A breakthrough in the 2020s allowed ester groups to shift positions on aromatic rings under catalytic conditions, facilitating access to regioisomers like this compound.

Positional Isomerism in Polyfunctional Aromatic Esters

Positional isomerism arises when functional groups occupy different positions on an aromatic ring while retaining the same molecular formula. For this compound, potential isomers include:

The thermodynamic stability of these isomers depends on steric and electronic factors. For instance, para-substituted amino groups (relative to the ester) often exhibit greater stability due to reduced steric hindrance.

Structural Analysis of Isomers

- Electronic effects : Fluorine’s electronegativity (–I effect) deactivates the ring, directing electrophilic substitution to specific positions.

- Steric interactions : Methyl groups at ortho positions create steric bulk, favoring isomers with meta or para substituents.

Recent studies demonstrate that palladium-catalyzed reactions can interconvert these isomers, underscoring the dynamic nature of aromatic ester chemistry.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-amino-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVMUYADSWTKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-fluoro-2-methylbenzoate typically involves the esterification of 5-amino-4-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Hydroxyl or amino derivatives of the compound.

Scientific Research Applications

Methyl 5-amino-4-fluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 5-Amino-2-Fluoro-4-Methoxybenzoate (C9H10FNO3)

Structural Differences :

- Substituent positions : Fluorine at position 2 vs. 4; methoxy group at position 4 instead of methyl.

- Molecular weight : 199.18 g/mol (vs. 197.18 g/mol for the target compound).

Key Properties :

- The shifted fluorine position alters steric and electronic interactions, which may affect binding affinity in biological systems.

- CAS: 1785259-87-1; MDL: MFCD23378835 .

Applications : Used in synthetic intermediates for drug discovery, particularly where electronic modulation of the aromatic ring is critical.

Ethyl 5-Amino-4-Fluoro-2-Methylbenzoate (C10H12FNO2)

Structural Differences :

- Ester group : Ethyl (C2H5) instead of methyl (CH3).

Key Properties :

- Lipophilicity : The ethyl group increases logP, enhancing membrane permeability compared to the methyl ester.

- CCS values : Similar to the methyl ester, with [M+H]+ CCS at 142.1 Ų, suggesting minimal conformational differences despite the alkyl chain extension .

Applications : Preferred in formulations requiring prolonged metabolic stability due to slower esterase hydrolysis.

5-Amino-4-Fluoro-2-Methylphenol (C7H8FNO)

Structural Differences :

- Functional group: Phenol (-OH) replaces the ester (-COOCH3).

Key Properties :

- Solubility: Higher aqueous solubility due to the phenolic -OH group.

- Reactivity : Prone to oxidation and electrophilic substitution reactions, unlike the ester-protected analog.

Applications: Intermediate in dye synthesis and polymer chemistry, where phenolic reactivity is leveraged .

Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate (C9H7Br2FO2)

Structural Differences :

- Halogenation: Bromine at positions 5 and 2 (bromomethyl) instead of amino and methyl groups.

Key Properties :

- Molecular weight : 325.96 g/mol, significantly higher due to bromine atoms.

- Reactivity : Enhanced electrophilicity for nucleophilic aromatic substitution, useful in cross-coupling reactions.

Applications: Building block in organobromine chemistry and agrochemical synthesis .

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Substituent Position Effects : Shifting the fluorine from position 4 (target compound) to 2 () significantly alters electronic distribution, impacting reactivity in Suzuki-Miyaura couplings .

- Ester Group Influence : Ethyl esters exhibit longer metabolic half-lives than methyl esters, critical for sustained-release drug formulations .

- Safety and Handling: Brominated analogs () require specialized handling due to higher reactivity and toxicity compared to amino-substituted derivatives .

Biological Activity

Methyl 5-amino-4-fluoro-2-methylbenzoate, a derivative of benzoic acid, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . Its synthesis typically involves the esterification of 5-amino-4-fluoro-2-methylbenzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid under reflux conditions. This method is favored for its efficiency and yield in producing the compound.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds containing amino and fluorine groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria.

2. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In animal models, it was observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Enzyme Inhibition

This compound interacts with specific enzymes, potentially inhibiting their activity. For example, it may inhibit glycine N-methyltransferase (GNMT), which is involved in various metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction: The compound may bind to active sites on enzymes, altering their function.

- Receptor Modulation: It could act as a modulator for certain receptors involved in inflammatory responses or microbial defense.

- Metabolic Pathway Alteration: By affecting GNMT and related pathways, it may influence the metabolism of other compounds, enhancing detoxification processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Streptococcus pneumoniae | 32 |

Study 2: Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels compared to controls. This suggests its potential utility in managing inflammatory conditions.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 150 ± 10 |

| Methyl 5-amino compound | 75 ± 8 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-4-fluoro-2-methylbenzoate, and how can reaction yields be optimized?

- Methodological Answer :

- Synthetic Pathways :

Esterification : Start with 5-amino-4-fluoro-2-methylbenzoic acid. Use Fischer esterification (methanol, H₂SO₄ catalyst) or coupling reagents (e.g., DCC/DMAP) to form the methyl ester .

Protection/Deprotection : Protect the amino group (e.g., with Boc or acetyl) prior to esterification to prevent side reactions. Deprotect post-esterification using acidic (HCl) or basic (NaOH) conditions .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess methanol for esterification) and temperature (60–80°C for Fischer) to improve yields.

- Yield Challenges : Competing hydrolysis or side reactions (e.g., methylation of the amino group) may reduce yields. Use inert atmospheres (N₂/Ar) and anhydrous solvents to mitigate degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and amino protons (δ 5.0–5.5 ppm if free; may shift with protection).

- ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for aromatic F) .

- IR : Look for ester C=O (∼1720 cm⁻¹) and NH₂ stretches (∼3350 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion (M⁺) at m/z 213 (C₁₀H₁₁FNO₂) and fragmentation patterns .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% .

Advanced Research Questions

Q. How do electronic effects of substituents (amino, fluoro, methyl) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Substituent Effects :

- Amino Group : Strongly electron-donating (+M effect) activates the ring toward electrophilic substitution at ortho/para positions.

- Fluoro Group : Electron-withdrawing (-I effect) deactivates the ring but directs electrophiles to meta positions.

- Methyl Group : Weakly electron-donating (+I effect) stabilizes adjacent positions.

- Case Study : In reactions with acyl chlorides, the amino group enhances reactivity at C-3/C-5, while fluorine directs attack to C-6. Use DFT calculations to map electrostatic potential surfaces .

Q. What strategies mitigate conflicting stability data under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

pH Stability : Conduct accelerated degradation tests (e.g., 1M HCl, NaOH, pH 7.4 buffer at 37°C). Monitor via HPLC. The compound is likely stable in neutral conditions but hydrolyzes in acidic/basic media .

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C). Store at -20°C under desiccation to prevent ester hydrolysis .

- Data Reconciliation : Discrepancies may arise from impurities or moisture content. Pre-dry samples and use Karl Fischer titration to confirm water content <0.1% .

Q. How can computational chemistry predict regioselectivity in further functionalization?

- Methodological Answer :

- DFT Calculations :

Optimize geometry (B3LYP/6-31G*) and calculate Fukui indices to identify nucleophilic/electrophilic sites.

Compare with analogs (e.g., Ethyl 2-amino-5-fluorobenzoate) to validate predictions .

- Case Study : For nitration, calculations predict preferential attack at C-3 (activated by amino) over C-6 (deactivated by fluorine). Validate experimentally using HNO₃/H₂SO₄ .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.